molecular formula C12H16ClNO3 B3386366 2-chloro-N-(3,4-diethoxyphenyl)acetamide CAS No. 727982-71-0

2-chloro-N-(3,4-diethoxyphenyl)acetamide

Cat. No.: B3386366
CAS No.: 727982-71-0
M. Wt: 257.71 g/mol
InChI Key: MRVUROCJAFSKEU-UHFFFAOYSA-N
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Description

2-Chloro-N-(3,4-diethoxyphenyl)acetamide (CAS 34162-19-1, molecular formula C₁₄H₂₀ClNO₃) is a chloroacetamide derivative featuring a phenethyl backbone substituted with 3,4-diethoxy groups . Its molecular weight is 285.76 g/mol, with a calculated XLogP3 of 2.8, indicating moderate lipophilicity.

Properties

IUPAC Name

2-chloro-N-(3,4-diethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-3-16-10-6-5-9(14-12(15)8-13)7-11(10)17-4-2/h5-7H,3-4,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVUROCJAFSKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)CCl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301262725
Record name Acetamide, 2-chloro-N-(3,4-diethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727982-71-0
Record name Acetamide, 2-chloro-N-(3,4-diethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=727982-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-(3,4-diethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(3,4-diethoxyphenyl)acetamide typically involves the reaction of 3,4-diethoxyaniline with chloroacetyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of 2-chloro-N-(3,4-diethoxyphenyl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity .

Scientific Research Applications

Chemistry: 2-chloro-N-(3,4-diethoxyphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules . It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and protein binding

Industry: In the industrial sector, 2-chloro-N-(3,4-diethoxyphenyl)acetamide is used in the production of specialty chemicals and materials . Its unique chemical properties make it suitable for various applications, including the manufacture of polymers and coatings.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

Table 1: Key Structural and Physical Properties
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications
2-Chloro-N-(3,4-diethoxyphenyl)acetamide 34162-19-1 C₁₄H₂₀ClNO₃ 285.76 3,4-diethoxy, phenethyl Not reported Research intermediate
Alachlor 15972-60-8 C₁₄H₂₀ClNO₂ 269.77 Methoxymethyl, 2,6-diethylphenyl 39–42 Herbicide (pre-emergent)
2-Chloro-N-(3,4-dimethylphenyl)acetamide 2564-04-7 C₁₀H₁₂ClNO 197.66 3,4-dimethylphenyl 55 Crystal structure studies
Pretilachlor 51218-49-6 C₁₇H₂₆ClNO₂ 311.85 Propoxyethyl, 2,6-diethylphenyl <25 Herbicide (rice paddies)
2-Chloro-N-[1-(3,4-diethoxyphenyl)ethyl]acetamide N/A C₁₅H₂₂ClNO₃ 299.79 Branched ethyl, 3,4-diethoxy Not reported Pharmaceutical research

Key Observations :

  • Lipophilicity : The 3,4-diethoxy substituents in the target compound confer higher lipophilicity (XLogP3 = 2.8) compared to alachlor (XLogP3 ≈ 3.5) .
  • Melting Points : The dimethylphenyl analog (55°C) has a higher melting point than alachlor (39–42°C), likely due to stronger intermolecular hydrogen bonding in the crystal lattice .
  • Steric Effects : Branched ethyl derivatives (e.g., 2-chloro-N-[1-(3,4-diethoxyphenyl)ethyl]acetamide) may exhibit reduced reactivity in nucleophilic substitution reactions compared to linear analogs due to steric hindrance .
Herbicidal Activity
  • Alachlor and Metolachlor : These analogs inhibit very-long-chain fatty acid (VLCFA) synthesis in plants, with metabolic studies showing species-specific degradation in human and rat liver microsomes .
  • However, the 3,4-diethoxy groups may reduce bioavailability compared to methoxymethyl or ethoxymethyl substituents in commercial herbicides .
Antiproliferative Activity
  • Thieno Derivatives: In a study of thiadiazol-2-yl-acetamides, electron-withdrawing groups (e.g., fluoro) enhanced cytotoxicity. For example, 7d (IC₅₀ = 1.8 µM on Caco-2 cells) outperformed 5-fluorouracil .

Biological Activity

2-Chloro-N-(3,4-diethoxyphenyl)acetamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloroacetamide functional group and a 3,4-diethoxyphenyl moiety, which contribute to its unique reactivity and interactions with biological systems. Research into its biological activity has revealed insights into its mechanisms of action, therapeutic potential, and applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₉ClN₂O₄
  • Molecular Weight : 300.77 g/mol
  • Functional Groups : Chloroacetamide, diethoxyphenyl

The structural characteristics of 2-chloro-N-(3,4-diethoxyphenyl)acetamide enable it to participate in nucleophilic substitution reactions and interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The mechanism involves:

  • Covalent Bond Formation : The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition.
  • Modulation of Receptor Activity : The diethoxyphenyl moiety can interact with hydrophobic pockets in receptors, influencing their activity and potentially leading to anti-inflammatory and analgesic effects.

Biological Activities

Research findings indicate several key biological activities associated with 2-chloro-N-(3,4-diethoxyphenyl)acetamide:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
  • Anticancer Potential : The compound has been evaluated for its ability to inhibit cancer cell growth, showing promise in targeting various cancer types .
  • Influence on Nitric Oxide Synthesis : Studies have indicated that this compound may stimulate endogenous nitric oxide production via nitric oxide synthase (NOS) pathways, which are critical for vascular function and smooth muscle relaxation.

Case Studies and Research Findings

Several studies have explored the biological activity of 2-chloro-N-(3,4-diethoxyphenyl)acetamide:

  • Study on Anticancer Activity :
    • Objective : Evaluate the cytotoxic effects on cancer cell lines.
    • Findings : The compound exhibited significant cytotoxicity against specific cancer cell lines, indicating its potential as an anticancer agent.
Cancer Cell LineIC50 (µM)
HCT11610.5
HeLa12.3
K-56215.0
  • Study on Anti-inflammatory Effects :
    • Objective : Assess anti-inflammatory properties.
    • Findings : The compound demonstrated a reduction in pro-inflammatory cytokines in vitro.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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